

# Spectroscopic Data Comparison: N-Cbz-trans-1,4-cyclohexanediamine and Alternatives

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## Compound of Interest

Compound Name:	<i>n-Cbz-trans-1,4-cyclohexanediamine</i>
Cat. No.:	B111937

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **N-Cbz-trans-1,4-cyclohexanediamine** compared to its Boc- and Fmoc-protected counterparts. This guide provides a detailed analysis of NMR, IR, and mass spectrometry data, alongside experimental protocols to support synthetic strategies.

The selection of an appropriate protecting group is a critical parameter in multi-step organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and bioactive compounds. The carboxybenzyl (Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are among the most widely utilized amine protecting groups, each offering distinct advantages in terms of stability and cleavage conditions. This guide presents a comparative analysis of the spectroscopic data for **N-Cbz-trans-1,4-cyclohexanediamine**, a key building block in medicinal chemistry, alongside its commonly used alternatives, N-Boc-trans-1,4-cyclohexanediamine and N-Fmoc-trans-1,4-cyclohexanediamine.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **N-Cbz-trans-1,4-cyclohexanediamine** and its Boc-protected analog. The data for the Fmoc-protected diamine is less readily available in the public domain and is therefore not included in this direct comparison.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
N-Cbz-trans-1,4-cyclohexanediamine	-	Aromatic Protons ( $C_6H_5$ ): 7.30-7.45 (m, 5H) Benzyllic Protons ( $CH_2Ph$ ): ~5.11 (s, 2H) Cyclohexane Protons: Complex multiplets
N-Boc-trans-1,4-cyclohexanediamine	$CDCl_3$	NH: 4.35 (brs, 1H) $CH-NHBoc$ : 3.39 (brs, 1H) $CH-NH_2$ : 2.62-2.67 (m, 1H)tert-Butyl Protons ( $(CH_3)_3C$ ): 1.44 (s, 9H)[1]

Table 2: Mass Spectrometry Data

Compound	Ionization Mode	$[M+H]^+$ (m/z)	Molecular Weight
N-Cbz-trans-1,4-cyclohexanediamine	ESI	249.1598	248.32
N-Boc-trans-1,4-cyclohexanediamine	-	-	214.31[1]

Note: Specific experimental IR and  $^{13}C$  NMR data for **N-Cbz-trans-1,4-cyclohexanediamine** were not readily available in the searched literature. However, characteristic peaks can be predicted. For the Cbz derivative, one would expect strong C=O stretching vibrations in the IR spectrum around  $1680-1700\text{ cm}^{-1}$  for the carbamate and aromatic C-H stretches above  $3000\text{ cm}^{-1}$ . In the  $^{13}C$  NMR, signals for the aromatic carbons would appear in the 127-137 ppm range, the carbonyl carbon around 156 ppm, and the benzylic carbon around 67 ppm.

## Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and purification of these protected diamines. Below are representative protocols for the synthesis of the Boc-protected derivative. While a specific detailed protocol for the Cbz derivative was not found in the search, a general method is described based on common organic synthesis practices.

## Synthesis of N-Boc-trans-1,4-cyclohexanediamine[1]

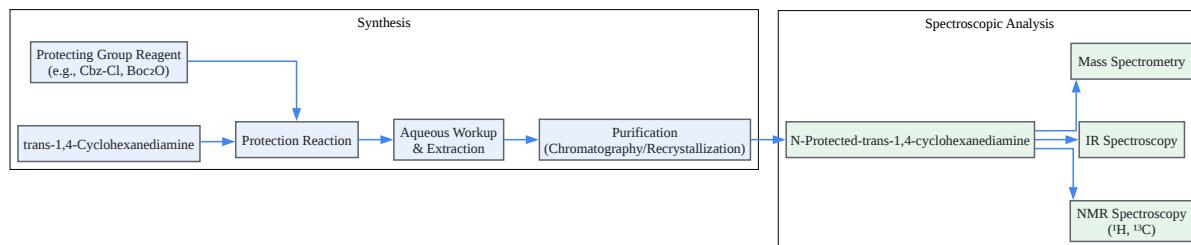
To a stirred solution of trans-1,4-diaminocyclohexane (2 g, 17.54 mmol) in methanol (50 mL) at 0°C, di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.1 mL, 4.91 mmol) is added. The reaction mixture is then stirred at room temperature for 16 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 5:95 methanol/dichloromethane mobile phase. Upon completion, the volatile components are removed under reduced pressure. The resulting residue is diluted with water and extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the desired product.

## General Protocol for the Synthesis of N-Cbz-trans-1,4-cyclohexanediamine

In a typical procedure, trans-1,4-diaminocyclohexane is dissolved in a suitable solvent, such as a mixture of dioxane and water, and a base, for example, sodium hydroxide, is added. The mixture is cooled in an ice bath, and benzyl chloroformate (Cbz-Cl) is added dropwise while maintaining the temperature. The reaction is stirred for several hours at room temperature. The product can then be extracted into an organic solvent, washed, dried, and purified by chromatography or recrystallization.

## Experimental Workflow and Logic

The synthesis and analysis of mono-protected diamines follow a logical workflow designed to ensure the selective protection of one amino group and the subsequent characterization of the product.

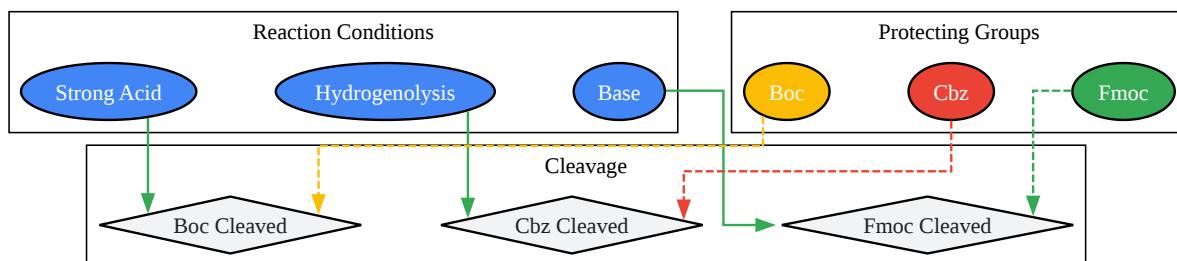


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Caption: Synthetic and analytical workflow for protected diamines.

## Signaling Pathways and Logical Relationships

The choice of protecting group is dictated by the subsequent reaction conditions anticipated in a synthetic route. The stability of each protecting group under acidic, basic, and hydrogenolytic conditions determines its suitability for a particular synthetic strategy.



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## References

- 1. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
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